The Versatility of Aminooxy-PEG8-methane: A Technical Guide to its Core Applications
The Versatility of Aminooxy-PEG8-methane: A Technical Guide to its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Aminooxy-PEG8-methane is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique chemical properties enable the precise and stable covalent attachment of molecules to biomolecules, a cornerstone of modern drug development, diagnostics, and proteomics. This technical guide provides an in-depth overview of the core applications of Aminooxy-PEG8-methane, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in research and development.
The structure of Aminooxy-PEG8-methane consists of a reactive aminooxy group (-ONH2) at one terminus, a stable, non-reactive methane group at the other, and a hydrophilic octaethylene glycol (PEG8) spacer. The aminooxy group is the key to its functionality, as it chemoselectively reacts with aldehydes and ketones to form a highly stable oxime bond.[1][2] The PEG8 spacer enhances the solubility and biocompatibility of the resulting conjugate, often leading to improved pharmacokinetic profiles and reduced immunogenicity.[3]
Core Applications
The primary utility of Aminooxy-PEG8-methane lies in its ability to participate in oxime ligation, a bioorthogonal reaction that allows for the specific and efficient covalent modification of biomolecules.[4] This has led to its widespread use in several key areas:
-
Antibody-Drug Conjugates (ADCs): Aminooxy-PEG8-methane is instrumental in the development of site-specific ADCs. By introducing an aldehyde group onto the antibody, typically through the oxidation of its glycan moieties, the aminooxy-functionalized linker-payload can be precisely attached. This results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for ensuring consistent efficacy and a predictable safety profile.[5][6] The stability of the oxime bond minimizes premature drug release in circulation.[7]
-
Protein and Peptide PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides is a well-established strategy to extend their circulating half-life, improve stability, and reduce immunogenicity.[8][9] Aminooxy-PEG8-methane provides a method for site-specific PEGylation, ensuring that the modification does not interfere with the protein's active or binding sites.[8]
-
Surface Modification and Immobilization: The aminooxy group can be used to immobilize biomolecules onto surfaces that have been functionalized with aldehydes or ketones. This is highly valuable for the development of biosensors, diagnostic arrays, and biomaterials.[3]
-
Hydrogel Formation: Bifunctional aminooxy-PEG linkers can be used to crosslink polymers containing carbonyl groups, leading to the formation of biocompatible hydrogels. These hydrogels have applications in drug delivery and tissue engineering.[3][10]
Quantitative Data Summary
The stability of the linkage is a critical factor in the design of bioconjugates. The oxime bond formed from the reaction of an aminooxy group with a carbonyl is significantly more stable than other linkages, such as hydrazones. The following tables summarize available quantitative data on the stability and reaction kinetics of oxime linkages.
| Table 1: Comparative Stability of Bioconjugation Linkages | |||
| Covalent Linkage | Structure | Stability at pH 5.0 | Stability at pH 7.0 |
| Oxime | R-CH=N-O-R' | Half-life (t½): ~25 days[7] | Half-life (t½): ~25 days[7] |
| Hydrazone | R-CH=N-NH-R' | Half-life (t½): ~2 hours (acetylhydrazone)[7] | Half-life (t½): ~2 hours (acetylhydrazone)[7] |
| Thioether (from Maleimide) | - | Susceptible to retro-Michael reaction | ~50% intact after 7 days in human plasma[11] |
| Amide | R-CO-NH-R' | Highly Stable | Highly Stable |
| Table 2: Kinetic Data for Oxime Ligation | |
| Parameter | Value/Observation |
| Reaction Order | Second-order reaction.[2] |
| Optimal pH | Slightly acidic (pH 4.5-5.5) for efficient reaction.[4] |
| Catalysis | Reaction rate can be significantly accelerated by nucleophilic catalysts like aniline and its derivatives.[4] |
| Reactivity of Carbonyl Group | Aldehydes are generally more reactive towards aminooxy groups than ketones.[2] |
| Equilibrium Constants | >10⁸ M⁻¹ for oximes, indicating a highly favorable reaction.[12] |
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation via Glycan Oxidation
This protocol describes the generation of aldehyde groups on an antibody's glycans followed by conjugation with an Aminooxy-PEG8-methane-payload construct.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Propylene glycol or ethylene glycol
-
Aminooxy-PEG8-methane-payload construct
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)[13]
-
Aniline (optional catalyst)
-
Desalting columns
Procedure:
Part A: Antibody Glycan Oxidation [14]
-
Prepare the antibody solution at a concentration of 1-10 mg/mL.[13]
-
Chill the antibody solution on ice or at 4°C.
-
Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes on ice (4°C), protected from light.[13]
-
Quench the reaction by adding propylene glycol or ethylene glycol to a final concentration of 10-20 mM and incubate for an additional 10 minutes.[14]
-
Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer (pH 4.5-5.5).
Part B: Oxime Ligation [15]
-
To the purified oxidized antibody, add the Aminooxy-PEG8-methane-payload construct to achieve a desired molar excess (e.g., 10-50 fold).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.[15]
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.[16]
-
Monitor the progress of the conjugation reaction using analytical techniques such as HIC-HPLC or LC-MS.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted payload and other reagents.
Part C: Characterization
-
Determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the ADC using SDS-PAGE and mass spectrometry.
Protocol 2: General Protein PEGylation
This protocol provides a general framework for the PEGylation of a protein containing a solvent-accessible aldehyde or ketone group with Aminooxy-PEG8-methane.
Materials:
-
Protein with an accessible aldehyde or ketone group
-
Aminooxy-PEG8-methane
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)[8]
-
Aniline (optional catalyst)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Prepare a solution of the carbonyl-containing protein in the reaction buffer. The optimal protein concentration should be determined empirically but typically ranges from 1-10 mg/mL.[8]
-
Dissolve the Aminooxy-PEG8-methane in the reaction buffer.
-
Add the Aminooxy-PEG8-methane to the protein solution at a molar excess (e.g., 10-50 fold) to drive the reaction to completion.[8]
-
If a catalyst is used, add aniline to a final concentration of 10-20 mM.[8]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The optimal reaction time and temperature will depend on the specific protein and should be determined experimentally.[8]
-
Monitor the progress of the PEGylation reaction by SDS-PAGE or mass spectrometry. The PEGylated protein will show an increase in molecular weight.
-
Purify the PEGylated protein from unreacted PEG reagent and protein using an appropriate chromatography method (e.g., SEC or ion exchange).
Visualizing the Processes
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
Caption: Chemical reaction scheme for oxime ligation.
Caption: Experimental workflow for ADC synthesis.
Caption: Relative stability of common bioconjugation linkages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
